
4,4'-(Anthracene-9,10-diyl)bis(2-aminobenzoicacid)
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Overview
Description
4,4’-(Anthracene-9,10-diyl)bis(2-aminobenzoic acid) is an organic compound that features an anthracene core with two aminobenzoic acid groups attached at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Anthracene-9,10-diyl)bis(2-aminobenzoic acid) typically involves the Suzuki coupling reaction. This reaction is performed between 9,10-dibromoanthracene and 4-carboxyphenylboronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
While specific industrial production methods for 4,4’-(Anthracene-9,10-diyl)bis(2-aminobenzoic acid) are not well-documented, the general approach would likely involve scaling up the Suzuki coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Anthracene-9,10-diyl)bis(2-aminobenzoic acid) can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
4,4’-(Anthracene-9,10-diyl)bis(2-aminobenzoic acid) has several applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Medicine: Investigated for its potential in drug delivery systems and as a component in photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which 4,4’-(Anthracene-9,10-diyl)bis(2-aminobenzoic acid) exerts its effects is largely dependent on its application:
Photodynamic Therapy: The compound absorbs light and generates reactive oxygen species that can damage cellular components.
Fluorescent Probes: The anthracene core acts as a fluorophore, emitting light upon excitation.
Metal-Organic Frameworks: The compound serves as a ligand, coordinating with metal ions to form stable structures.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Anthracene-9,10-diyl)dibenzoic acid: Similar structure but lacks the amino groups, which affects its reactivity and applications.
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid: Contains ethynyl linkages, providing different electronic properties.
9,10-Bis(phenylethynyl)anthracene: Another anthracene derivative with distinct photophysical properties.
Uniqueness
4,4’-(Anthracene-9,10-diyl)bis(2-aminobenzoic acid) is unique due to the presence of both amino and carboxylic acid groups, which enhance its versatility in chemical reactions and applications. The combination of these functional groups with the anthracene core provides a compound with significant potential in various fields of research and industry .
Properties
Molecular Formula |
C28H20N2O4 |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-amino-4-[10-(3-amino-4-carboxyphenyl)anthracen-9-yl]benzoic acid |
InChI |
InChI=1S/C28H20N2O4/c29-23-13-15(9-11-21(23)27(31)32)25-17-5-1-2-6-18(17)26(20-8-4-3-7-19(20)25)16-10-12-22(28(33)34)24(30)14-16/h1-14H,29-30H2,(H,31,32)(H,33,34) |
InChI Key |
QIVVQXQKYWFGJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=C(C=C4)C(=O)O)N)C5=CC(=C(C=C5)C(=O)O)N |
Origin of Product |
United States |
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